molecular formula C10H12N2O2 B2682346 4-(Hydroxymethyl)-4-(pyridin-2-yl)pyrrolidin-2-one CAS No. 1864051-60-4

4-(Hydroxymethyl)-4-(pyridin-2-yl)pyrrolidin-2-one

Cat. No.: B2682346
CAS No.: 1864051-60-4
M. Wt: 192.218
InChI Key: FIEGBTCHIWWLFK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-(pyridin-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a hydroxymethyl group and a pyridin-2-yl substituent at the 4-position of the pyrrolidine ring. For example, (4R)-4-(hydroxymethyl)pyrrolidin-2-one (CAS 1165450-70-3) has a molecular formula of C₅H₉NO₂, a molar mass of 115.13 g/mol, and a predicted pKa of 14.56 . The hydroxymethyl group enhances hydrophilicity, while the pyridinyl moiety may confer π-π stacking interactions in biological systems, making it relevant in medicinal chemistry.

Properties

IUPAC Name

4-(hydroxymethyl)-4-pyridin-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-7-10(5-9(14)12-6-10)8-3-1-2-4-11-8/h1-4,13H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEGBTCHIWWLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC1(CO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864051-60-4
Record name 4-(hydroxymethyl)-4-(pyridin-2-yl)pyrrolidin-2-one
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Biological Activity

4-(Hydroxymethyl)-4-(pyridin-2-yl)pyrrolidin-2-one, with the CAS number 1864051-60-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C10H12N2O2, and it has a molecular weight of 192.218 g/mol. This compound features a pyrrolidine ring substituted with a hydroxymethyl group and a pyridine moiety, which are known to influence its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds related to the pyrrolidine and pyridine classes exhibit significant antimicrobial activity. In vitro tests have demonstrated that various derivatives of pyrrolidine, including those similar to this compound, show promising results against both bacterial and fungal strains. For instance, one study found that certain pyrrolidine derivatives had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound NameMIC (mg/mL)Target Organism
Pyrrolidine A0.0039S. aureus
Pyrrolidine B0.025E. coli

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or targets within microbial cells. For example, related compounds have been shown to inhibit prolyl-tRNA synthetase (PRS) in Toxoplasma gondii, leading to the death of the parasite . This suggests that the compound could be explored further for its potential as an antiprotozoal agent.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several pyrrolidine derivatives for their antibacterial and antifungal properties, revealing that modifications at specific positions on the pyrrolidine ring significantly affected their bioactivity . The study concluded that electron-donating and electron-withdrawing groups enhanced the antimicrobial potential of these compounds.
  • Inhibition of PRS : Research focusing on ATP-mimetics based on the pyrrolidine scaffold demonstrated that certain derivatives could effectively inhibit PRS in both Plasmodium falciparum and Toxoplasma gondii, providing a basis for developing new antimalarial and antiparasitic drugs .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa (Predicted) Key References
4-(Hydroxymethyl)-4-(pyridin-2-yl)pyrrolidin-2-one* C₁₀H₁₂N₂O₂ 198.21 (calculated) 4-hydroxymethyl, 4-pyridin-2-yl ~14.5 (estimated)
(4R)-4-(Hydroxymethyl)pyrrolidin-2-one C₅H₉NO₂ 115.13 4-hydroxymethyl 14.56
(S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one C₁₃H₁₇NO₂ 219.28 4-hydroxymethyl, 1-phenylethyl
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one C₁₆H₂₂ClN₃O 307.82 Piperazinyl, chloro-phenyl

Notes:

  • The pyridin-2-yl group in the target compound likely increases aromatic interactions compared to aliphatic substituents in analogues like (4R)-4-(hydroxymethyl)pyrrolidin-2-one.
  • Bulky substituents (e.g., phenylethyl in ) reduce solubility but may enhance target binding specificity.

Key Observations :

  • The target compound’s pyridinyl group may mimic aromatic pharmacophores seen in α1-AR antagonists (e.g., chloro-phenyl in ), but its hydroxymethyl group could reduce lipophilicity compared to halogenated analogues.
  • Stereochemistry (e.g., R vs. S configurations in ) significantly impacts receptor binding and metabolic stability.

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